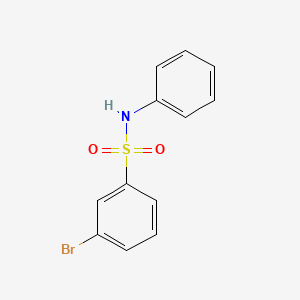
3-bromo-N-phenylbenzenesulfonamide
Cat. No. B2777341
Key on ui cas rn:
166338-06-3
M. Wt: 312.18
InChI Key: JPSZUSKQOMHYRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08642809B2
Procedure details


To a 30 gallon (˜136 L) reactor was charged aniline (2) (4.01 kg; 93.13 g/mol; 43 mol), toluene (25 L), and 4-(dimethylamino)pyridine (DMAP) (12 g), and the mixture was heated to 50-60° C. 3-Bromobenzenesulfonyl chloride (1) (5 kg; 255.52 g/mol; 19.6 mol) was charged into the reactor over 30 minutes at 50-60° C. and progress of the reaction was monitored by HPLC. After 19 hours, toluene (5 L) was added due to losses overnight through the vent line and the reaction was deemed to be complete with no compound (1) being detected by HPLC. The reaction mixture was diluted with toluene (10 L) and then quenched with 2 M aqueous hydrochloric acid (20 L). The organic and aqueous layers were separated, the aqueous layer was discarded, and the organic layer was washed with water (20 L), and then 5% (w/w) sodium bicarbonate solution (20 L), while maintaining the batch temperature at 45-55° C. The batch was then used in the next synthesis.






Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br:8][C:9]1[CH:10]=[C:11]([S:15](Cl)(=[O:17])=[O:16])[CH:12]=[CH:13][CH:14]=1>CN(C)C1C=CN=CC=1.C1(C)C=CC=CC=1>[Br:8][C:9]1[CH:10]=[C:11]([S:15]([NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)(=[O:17])=[O:16])[CH:12]=[CH:13][CH:14]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.01 kg
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C1=CC=NC=C1)C
|
|
Name
|
|
|
Quantity
|
25 L
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
5 kg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=CC1)S(=O)(=O)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=CC1)S(=O)(=O)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
10 L
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Five
|
Name
|
|
|
Quantity
|
5 L
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
55 (± 5) °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with 2 M aqueous hydrochloric acid (20 L)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic and aqueous layers were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with water (20 L)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
5% (w/w) sodium bicarbonate solution (20 L), while maintaining the batch temperature at 45-55° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The batch was then used in the next synthesis
|
Outcomes


Product
Details
Reaction Time |
19 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC=1C=C(C=CC1)S(=O)(=O)NC1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

